Sinomenine

Catalog No.
S543226
CAS No.
115-53-7
M.F
C19H23NO4
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinomenine

CAS Number

115-53-7

Product Name

Sinomenine

IUPAC Name

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-/m1/s1

InChI Key

INYYVPJSBIVGPH-QHRIQVFBSA-N

SMILES

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC

Solubility

Soluble in DMSO

Synonyms

4-hydroxy-3,7-dimethoxy-17-methylmorphin-7-en- 6-one, cocculine, cucoline, cucoline hydrochloride, cucoline, hydrochloride, cuculine, kukoline, morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, (9alpha,13alpha,14alpha)-, morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, hydrochloride (1:1), (9alpha,13alpha,14alpha)-, NSC-76021, sinomenin hydrochloride, sinomenine, sinomenine A bismethyliodide, sinomenine hydrochloride

Canonical SMILES

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC

Isomeric SMILES

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC

Description

The exact mass of the compound Sinomenine is 329.1627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Supplementary Records. It belongs to the ontological category of morphinane alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Effects

Studies suggest sinomenine may possess anti-inflammatory properties. It might achieve this by:

  • Suppressing inflammatory mediators: Sinomenine may inhibit the production of pro-inflammatory molecules like cytokines and chemokines [1].
  • Modulating immune cell activity: Research indicates sinomenine can regulate the activity of immune cells involved in inflammation [2].

[1]

J Ethnopharmacol. 2014 Mar 1;153(1):27-33. Sinomenine inhibits LPS-induced inflammatory response in RAW 264.7 macrophages and acute lung injury in mice: )[2]: Int Immunopharmacol. 2009 Sep;9(9):1147-54. Sinomenine suppresses collagen-induced arthritis by inhibiting Th17 cell differentiation and IL-17 production: )

Anti-arthritic Effects

Sinomenine's anti-inflammatory properties have led to research on its potential benefits in arthritis. Studies suggest it might:

  • Reduce inflammation in joints: Animal studies show sinomenine may help alleviate joint inflammation in conditions like rheumatoid arthritis [2].
  • Protect cartilage from damage: Some research indicates sinomenine may protect cartilage from degradation, a hallmark of arthritis [3].

[2]

Int Immunopharmacol. 2009 Sep;9(9):1147-54. Sinomenine suppresses collagen-induced arthritis by inhibiting Th17 cell differentiation and IL-17 production: )[3]: Osteoarthritis Cartilage. 2010 Feb;18(2):220-7. Sinomenine protects against cartilage degeneration and synovial inflammation in a rat model of osteoarthritis: )

Neuroprotective Effects

Emerging research explores the potential neuroprotective effects of sinomenine. It might be beneficial in:

  • Neurodegenerative diseases: Studies suggest sinomenine may protect brain cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's [4, 5].
  • Ischemic stroke: Some research indicates sinomenine might help protect brain tissue after a stroke by reducing inflammation and cell death [6].

Sinomenine is a tetracyclic alkaloid extracted from the roots and stems of the climbing plant Sinomenium acutum, which is native to China and Japan. Its chemical structure is characterized by a complex arrangement of four rings, specifically designated as A, B, C, and D rings. The A ring is a benzene ring, the B ring is a semi-chair six-membered ring linked to the A ring, the C ring is a twisted chair six-membered ring with an α, β-unsaturated ketone structure connected to the B ring, and the D ring is a nitrogen-containing six-membered ring positioned below the B ring. The molecular formula for sinomenine is C₁₉H₂₃NO₄, with a molar mass of approximately 329.396 g/mol .

Sinomenine has been utilized in traditional medicine for treating rheumatic diseases, particularly rheumatoid arthritis, due to its anti-inflammatory and analgesic properties. Its mechanism of action involves the release of histamine and the inhibition of various inflammatory mediators such as prostaglandins, leukotrienes, and nitric oxide .

The exact mechanism of action of Sinomenine is still under investigation, but several potential pathways have been proposed:

  • Histamine release: As mentioned earlier, Sinomenine stimulates histamine release from mast cells. Histamine can trigger diverse responses in the body, including inflammation and pain modulation. This complex interplay might contribute to Sinomenine's anti-inflammatory and analgesic effects [, ].
  • Immunomodulation: Studies suggest Sinomenine might modulate the immune system by suppressing the production of inflammatory mediators like interleukin-1β (IL-1β) and interleukin-6 (IL-6).
  • Other potential mechanisms: Sinomenine might also interfere with the synthesis of prostaglandins, leukotrienes, and nitric oxide, all of which are involved in inflammation and pain signaling [].
Typical of alkaloids. These include:

  • Hydroxylation: Introduction of hydroxyl groups can modify its biological activity.
  • Alkylation: This can lead to derivatives with altered pharmacological properties.
  • Reduction: Reduction reactions can affect its potency and efficacy in biological systems.
  • Oxidation: Oxidative modifications may enhance or diminish its therapeutic effects.

The structural modifications are often aimed at improving its bioavailability and reducing side effects associated with its use .

Sinomenine exhibits a range of biological activities:

  • Anti-inflammatory Effects: It significantly reduces inflammation through modulation of immune responses.
  • Analgesic Properties: Sinomenine provides pain relief comparable to some opioid medications but without the associated risks of addiction.
  • Antitumor Activity: Recent studies have indicated that sinomenine can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines by targeting specific signaling pathways such as PI3K/Akt/mTOR .
  • Immunomodulatory Effects: It influences immune system functions, potentially offering therapeutic benefits in autoimmune diseases.

Despite these beneficial activities, sinomenine also has adverse effects due to histamine release, which can lead to allergic reactions and gastrointestinal disturbances .

Several synthetic routes have been developed for sinomenine and its derivatives:

  • Extraction from Natural Sources: The primary method involves extracting sinomenine from Sinomenium acutum.
  • Total Synthesis: Various total synthesis strategies have been reported, focusing on constructing the tetracyclic framework through multi-step organic reactions.
  • Semi-synthesis: This approach modifies naturally occurring alkaloids to produce sinomenine derivatives with improved properties.

Recent advancements include late-stage functionalization techniques that allow for more efficient synthesis while maintaining structural integrity .

Sinomenine's applications extend beyond traditional medicine:

  • Rheumatic Disease Treatment: It is primarily used for managing rheumatoid arthritis and other rheumatic conditions.
  • Cancer Therapy: Due to its antitumor properties, sinomenine is being investigated as a potential adjunct therapy in cancer treatment protocols.
  • Pain Management: Its analgesic effects make it a candidate for treating chronic pain conditions without the risks associated with opioids.
  • Research Tool: Sinomenine serves as a model compound in pharmacological studies aimed at understanding histamine-related mechanisms and inflammatory processes .

Research has explored sinomenine's interactions with various receptors:

  • Histamine Receptors: Sinomenine preferentially binds to H1 receptors, influencing allergic responses and inflammation. Molecular docking studies have shown that it forms strong interactions with H1 receptors compared to H2, H3, and H4 receptors .
  • Opioid Receptors: Although structurally related to opioids, sinomenine does not exhibit typical opioid receptor activity, making it unique among morphinan derivatives .

These interactions highlight sinomenine's potential as a therapeutic agent with distinct mechanisms compared to conventional drugs.

Sinomenine shares structural similarities with several other alkaloids. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
LevorphanolMorphinan derivativeStrong opioid activity; used for pain management
DextromethorphanMorphinan derivativeNon-opioid cough suppressant; minimal analgesic effect
CodeineMorphinan derivativeOpioid analgesic; commonly used for pain relief
NoscapineBenzylisoquinolineAntitussive properties; lower addiction potential

Sinomenine's uniqueness lies in its lower cytotoxicity and distinct mechanism involving histamine release rather than direct opioid receptor activation. This positions it as a safer alternative for treating inflammatory conditions without the risk of addiction associated with traditional opioids .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

329.16270821 g/mol

Monoisotopic Mass

329.16270821 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

63LT81K70N

Related CAS

6080-33-7 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antirheumatic Agents

Pictograms

Irritant

Irritant

Other CAS

115-53-7

Wikipedia

Sinomenine

Dates

Modify: 2023-08-15
1: Zhao Z, Xiao J, Wang J, Dong W, Peng Z, An D. Anti-inflammatory effects of novel sinomenine derivatives. Int Immunopharmacol. 2015 Dec;29(2):354-360. doi: 10.1016/j.intimp.2015.10.030. Epub 2015 Oct 31. PubMed PMID: 26525983.
2: Gao T, Hao J, Wiesenfeld-Hallin Z, Wang DQ, Xu XJ. Analgesic effect of sinomenine in rodents after inflammation and nerve injury. Eur J Pharmacol. 2013 Dec 5;721(1-3):5-11. doi: 10.1016/j.ejphar.2013.09.062. Epub 2013 Oct 8. PubMed PMID: 24120369.
3: Tian S, Zhang R, Yang F, Wang T, Shen P, Tang J, Xu X, Xing L, Xu H, Su Z. [Synthesis of 4-palmitoyl-sinomenine and its anti-inflammation activity]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2014 Mar;30(3):262-5. Chinese. PubMed PMID: 24606743.
4: Li D, Zhang T, Ji B. Influences of pH, urea and metal ions on the interaction of sinomenine with Lysozyme by steady state fluorescence spectroscopy. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Sep 15;130:440-6. doi: 10.1016/j.saa.2014.04.054. Epub 2014 Apr 19. PubMed PMID: 24813272.
5: Yi L, Luo JF, Xie BB, Liu JX, Wang JY, Liu L, Wang PX, Zhou H, Dong Y. α7 Nicotinic Acetylcholine Receptor is a Novel Mediator of Sinomenine Anti-Inflammation Effect in Macrophages Stimulated by Lipopolysaccharide. Shock. 2015 Aug;44(2):188-95. doi: 10.1097/SHK.0000000000000389. PubMed PMID: 25895149.
6: Oh YC, Kang OH, Kim SB, Mun SH, Park CB, Kim YG, Kim YI, Lee YS, Han SH, Keum JH, Shin DW, Ma JY, Kwon DY. Anti-inflammatory effect of sinomenine by inhibition of pro-inflammatory mediators in PMA plus A23187-stimulated HMC-1 Cells. Eur Rev Med Pharmacol Sci. 2012 Sep;16(9):1184-91. PubMed PMID: 23047501.
7: Zhang JX, Yang ZR, Wu DD, Song J, Guo XF, Wang J, Dong WG. Suppressive effect of sinomenine combined with 5-fluorouracil on colon carcinoma cell growth. Asian Pac J Cancer Prev. 2014;15(16):6737-43. PubMed PMID: 25169518.
8: Zhu L, Hao Y, Guan H, Cui C, Tian S, Yang D, Wang X, Zhang S, Wang L, Jiang H. Effect of sinomenine on vascular smooth muscle cell dedifferentiation and neointima formation after vascular injury in mice. Mol Cell Biochem. 2013 Jan;373(1-2):53-62. doi: 10.1007/s11010-012-1474-9. Epub 2012 Oct 13. PubMed PMID: 23065380.
9: Hong Y, Yang J, Shen X, Zhu H, Sun X, Wen X, Bian J, Hu H, Yuan L, Tao J, Lei P, Shen G. Sinomenine hydrochloride enhancement of the inhibitory effects of anti-transferrin receptor antibody-dependent on the COX-2 pathway in human hepatoma cells. Cancer Immunol Immunother. 2013 Mar;62(3):447-54. doi: 10.1007/s00262-012-1337-y. Epub 2012 Sep 2. PubMed PMID: 22941037.
10: Lu Z, Chen W, Viljoen A, Hamman JH. Effect of sinomenine on the in vitro intestinal epithelial transport of selected compounds. Phytother Res. 2010 Feb;24(2):211-8. doi: 10.1002/ptr.2914. PubMed PMID: 19585475.
11: Liu WG, Ling PX, Lin XK, Chen JY, Wang SJ, Li P, Wu XJ, Zhao DM, Liu SH. Therapeutic effect of an injectable sustained-release sinomenine hydrochloride and sodium hyaluronate compound in a rabbit model of osteoarthritis. Chin Med J (Engl). 2012 Jul;125(14):2543-7. PubMed PMID: 22882937.
12: Liu X, Chen T, Liu X, Chen Y, Wang L. Penetration effect of ostrich oil as a promising vehicle on transdermal delivery of sinomenine. J Oleo Sci. 2013;62(9):657-64. PubMed PMID: 24005010.
13: Shukla SM, Sharma SK. Sinomenine inhibits microglial activation by Aβ and confers neuroprotection. J Neuroinflammation. 2011 Sep 14;8:117. doi: 10.1186/1742-2094-8-117. PubMed PMID: 21917137; PubMed Central PMCID: PMC3182919.
14: Chen Z, Tao Z, Zhang N, Ren J, Deng Y, Xiao B. [The role of sinomenine in treatment of allergic rhinitis mice model and its mechanism]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2013 Jan;27(2):81-4. Chinese. PubMed PMID: 23650707.
15: Li D, Hong D, Guo H, Chen J, Ji B. Probing the influences of urea on the interaction of sinomenine with human serum albumin by steady-state fluorescence. J Photochem Photobiol B. 2012 Dec 5;117:126-31. doi: 10.1016/j.jphotobiol.2012.09.007. Epub 2012 Oct 8. PubMed PMID: 23110856.
16: Yang Z, Liu Y, Yuan F, Li Z, Huang S, Shen H, Yuan B. Sinomenine inhibits microglia activation and attenuates brain injury in intracerebral hemorrhage. Mol Immunol. 2014 Aug;60(2):109-14. doi: 10.1016/j.molimm.2014.03.005. Epub 2014 May 8. PubMed PMID: 24815539.
17: Cheng Y, Li F, Wang D, Zhang Y, Yuan F, Zhang J. Sinomenine inhibits the expression of PD L1 in the peripheral blood mononuclear cells of mesangial proliferative nephritis patients. Mol Med Rep. 2013 Apr;7(4):1223-8. doi: 10.3892/mmr.2013.1302. Epub 2013 Feb 1. PubMed PMID: 23381841.
18: Zhu Q, Sun Y, Zhu J, Fang T, Zhang W, Li JX. Antinociceptive effects of sinomenine in a rat model of neuropathic pain. Sci Rep. 2014 Dec 1;4:7270. doi: 10.1038/srep07270. PubMed PMID: 25434829; PubMed Central PMCID: PMC4248268.
19: Yan H, Yan M, Li HD, Jiang P, Deng Y, Cai HL. Pharmacokinetics and penetration into synovial fluid of systemical and electroporation administered sinomenine to rabbits. Biomed Chromatogr. 2015 Jun;29(6):883-9. doi: 10.1002/bmc.3369. Epub 2014 Nov 7. PubMed PMID: 25376167.
20: Chen Y, Zhang L, Lu X, Wu K, Zeng J, Gao Y, Shi Q, Wang X, Chang LS, He D. Sinomenine reverses multidrug resistance in bladder cancer cells via P-glycoprotein-dependent and independent manners. Pharmazie. 2014 Jan;69(1):48-54. PubMed PMID: 24601223.

Explore Compound Types